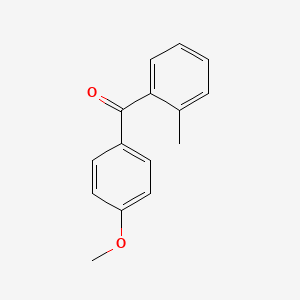

4-Methoxy-2'-methylbenzophenone

描述

Significance of Benzophenone (B1666685) Frameworks in Organic and Materials Science

The benzophenone core is a privileged scaffold in both organic chemistry and materials science due to its unique combination of photophysical and chemical characteristics. In organic synthesis, benzophenones are valuable intermediates. Their carbonyl group can undergo a variety of transformations, allowing for the construction of more complex molecular architectures.

In materials science, benzophenone derivatives are widely recognized for their utility as photoinitiators for polymerization reactions. nih.gov Upon absorption of ultraviolet (UV) light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a suitable donor, generating radicals that initiate polymerization. This property is fundamental to the UV curing of coatings, inks, and adhesives. Furthermore, the high triplet energies of many benzophenone derivatives make them suitable as host materials in phosphorescent organic light-emitting diodes (PhOLEDs), where they facilitate efficient energy transfer to phosphorescent guest emitters. The ability to modify the benzophenone structure with various substituents allows for the fine-tuning of their electronic properties to optimize the performance of these devices. nist.gov

Overview of Substituted Benzophenones: Research Trajectories

Current research on substituted benzophenones is largely directed towards the development of advanced materials with specific functionalities. One major trajectory involves the design and synthesis of novel photoinitiators with improved efficiency, lower migration, and absorption profiles tailored to specific light sources, such as visible light LEDs. nist.govnih.gov This includes the incorporation of different substituents to modulate the photophysical properties and reactivity of the benzophenone core.

Another significant area of research is in the field of OLEDs, where substituted benzophenones are being explored as high-triplet-energy host materials. The goal is to create hosts that can efficiently sensitize blue, green, and red phosphorescent emitters, leading to the development of full-color displays and white lighting with high efficiency and long operational lifetimes.

Furthermore, the synthesis of highly substituted benzophenones is a continuing challenge that drives the development of new synthetic methodologies. The steric hindrance associated with multiple substituents around the central ketone can make their synthesis non-trivial, pushing chemists to devise innovative coupling and rearrangement reactions. wisc.edu

Specific Research Context of 4-Methoxy-2'-methylbenzophenone

Within the broader landscape of substituted benzophenones, this compound (CAS No: 41204-59-5) represents a specific molecular architecture with a unique combination of electron-donating (methoxy) and electron-donating/sterically hindering (methyl) groups. scribd.com The placement of the methyl group at the ortho position of one phenyl ring and the methoxy (B1213986) group at the para position of the other introduces asymmetry and steric strain that can significantly influence its conformational preferences and, consequently, its photophysical and chemical properties.

Research on this specific isomer is often aimed at understanding the interplay between these electronic and steric effects. For instance, the steric clash induced by the ortho-methyl group can affect the dihedral angle between the phenyl rings and the carbonyl group, which in turn can impact the efficiency of intersystem crossing and the triplet state lifetime. These are critical parameters for its potential application as a photoinitiator or in other photochemical processes. While general synthetic routes like the Friedel-Crafts acylation are applicable, the specific substitution pattern of this compound may necessitate optimized reaction conditions to achieve good yields and purity. hmdb.ca Detailed spectroscopic and photophysical characterization is crucial to fully elucidate its properties and explore its potential in specialized applications within organic synthesis and materials science.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | (4-methoxyphenyl)(2-methylphenyl)methanone |

| CAS Number | 41204-59-5 |

| Molecular Formula | C₁₅H₁₄O₂ |

| Molecular Weight | 226.27 g/mol |

Spectroscopic Data of this compound

The structural characterization of this compound relies on a combination of spectroscopic techniques. Below are the expected and reported spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | d | 2H | Aromatic Protons (H ortho to C=O on methoxy-substituted ring) |

| ~7.1-7.4 | m | 4H | Aromatic Protons (H on methyl-substituted ring) |

| ~6.9 | d | 2H | Aromatic Protons (H meta to C=O on methoxy-substituted ring) |

| ~3.8 | s | 3H | Methoxy Protons (-OCH₃) |

| ~2.3 | s | 3H | Methyl Protons (-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| ~197 | Carbonyl Carbon (C=O) |

| ~163 | Aromatic Carbon (C attached to -OCH₃) |

| ~138 | Aromatic Carbon (C attached to -CH₃) |

| ~130-135 | Aromatic Carbons (quaternary and CH) |

| ~125-130 | Aromatic Carbons (CH) |

| ~113 | Aromatic Carbons (CH ortho to -OCH₃) |

| ~55 | Methoxy Carbon (-OCH₃) |

| ~20 | Methyl Carbon (-CH₃) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 | Strong | C=O Stretch |

| ~1600, ~1575 | Medium | C=C Aromatic Ring Stretch |

| ~1250 | Strong | C-O-C Asymmetric Stretch |

| ~1030 | Medium | C-O-C Symmetric Stretch |

| ~2950-2850 | Medium | C-H Aliphatic Stretch |

| ~3080-3000 | Weak | C-H Aromatic Stretch |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 226 | [M]⁺ (Molecular Ion) |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methoxyphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAQGAOJFZBBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346743 | |

| Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41204-59-5 | |

| Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 4-Methoxy-2'-methylbenzophenone

The creation of this compound is primarily achieved through modern adaptations of classic organic reactions, with a significant focus on catalytic methods that enhance efficiency and selectivity.

Catalytic Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation stands as a cornerstone for the synthesis of this compound. This electrophilic aromatic substitution reaction traditionally involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst. scribd.com In the context of synthesizing this specific benzophenone (B1666685), the reaction typically employs 4-methoxybenzoyl chloride as the acylating agent and toluene (B28343) as the aromatic substrate.

The choice of catalyst is crucial for the success of the reaction. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and can generate significant waste. scispace.com Modern approaches have therefore shifted towards the use of more environmentally benign and recyclable catalysts. Heteropoly acids and their salts have emerged as promising alternatives, demonstrating high activity and selectivity. scispace.com For instance, the insoluble cesium salt of a heteropoly acid, H₀.₅Cs₂.₅PW₁₂O₄₀, has shown excellent catalytic performance in the acylation of toluene with benzoic anhydride, a halogen-free acylating agent. scispace.com This catalyst can be recovered and reused, although a decrease in activity may be observed after multiple cycles. scispace.com

The reaction conditions, including solvent and temperature, also play a significant role. While some Friedel-Crafts acylations are carried out in solvents like dichloromethane (B109758) or acetonitrile, studies have shown that conducting the reaction under solvent-free conditions can lead to higher yields. researchgate.net The regioselectivity of the acylation on toluene is noteworthy. The methyl group of toluene is an ortho-, para-director; however, in Friedel-Crafts acylation, the substitution occurs almost exclusively at the 4-position, leading to the desired 2'-methyl isomer of the benzophenone. chemguide.co.uklibretexts.org

| Catalyst | Acylating Agent | Substrate | Solvent | Key Findings | Reference |

| Aluminum chloride (AlCl₃) | Ethanoyl chloride | Benzene (B151609) | - | Classic method, requires heating. | chemguide.co.uk |

| H₀.₅Cs₂.₅PW₁₂O₄₀ | Benzoic anhydride | Toluene | Solvent-free | High yield, recyclable catalyst. | scispace.com |

| PANI/nano-ZnO composites | Benzoyl chloride | Toluene | Solvent-free | Superior yields compared to bulk ZnO or ZnO nanoparticles. | researchgate.net |

Alternative and Emerging Synthetic Strategies

Beyond the well-established Friedel-Crafts acylation, other synthetic methodologies are being explored. One such approach involves the coupling of arylboronic acids with aromatic aldehydes. This method, while not a direct route to this compound, represents an alternative strategy for forming the carbon-carbon bond characteristic of benzophenones. chemicalbook.com Another emerging strategy involves the methylation of a dihydroxybenzophenone (B1166750) precursor. For example, 2-hydroxy-4-methoxybenzophenone can be synthesized by the methylation of 2,4-dihydroxybenzophenone (B1670367). google.com This suggests a potential pathway where a corresponding dihydroxy-methylbenzophenone could be selectively methylated to yield the target compound.

Functional Group Interconversions and Derivatization Studies of the Chemical Compound

The reactivity of this compound is centered around its core functional groups: the ketone, the methoxy (B1213986) group, and the two aromatic rings.

Oxidation Pathways and Mechanisms

The benzophenone structure can undergo oxidation, though specific studies on this compound are not extensively detailed in the provided context. However, general principles of benzophenone chemistry suggest that the aromatic rings could be susceptible to oxidation under harsh conditions, potentially leading to ring-opening or the formation of phenolic compounds. The methyl group on the tolyl ring could also be a site for oxidation, potentially yielding a carboxylic acid or an alcohol.

Reduction Reactions and Product Characterization

The carbonyl group of benzophenones is readily reduced to a secondary alcohol. The photoreduction of benzophenone to benzopinacol (B1666686) is a classic photochemical reaction that proceeds via a radical mechanism. rsc.org More controlled reductions can be achieved using various reducing agents. For instance, the hydrosilylation of aldehydes and ketones using polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a base like potassium carbonate offers a selective method for reduction to the corresponding alcohols. researchgate.net The resulting alcohol from the reduction of this compound would be (4-methoxyphenyl)(2-methylphenyl)methanol.

| Starting Material | Reducing Agent/Conditions | Product | Key Features | Reference |

| Benzophenone | Isopropanol, sunlight | Benzopinacol | Photochemical radical coupling. | rsc.org |

| Aldehydes/Ketones | PMHS, K₂CO₃ | Alcohols | Selective hydrosilylation. | researchgate.net |

Nucleophilic Substitution Reactivity of Substituents

The methoxy group on the benzophenone is an ether linkage and can potentially undergo cleavage under strong acidic conditions. More relevant is the concept of nucleophilic aromatic substitution (SNA) on the aromatic rings, although benzophenones themselves are not typically the primary substrates for this reaction unless activated by strongly electron-withdrawing groups. However, the synthesis of related compounds provides insight into the reactivity. For example, 4-(4-methoxyphenoxy)benzaldehyde (B1588542) can be synthesized via the nucleophilic aromatic substitution of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol. researchgate.net This demonstrates the principle of nucleophilic attack on an activated aromatic ring, a reaction type that could be conceptually applied to derivatives of this compound if appropriate leaving groups were present on the aromatic rings.

Reaction Kinetics and Mechanistic Elucidation of Synthetic Pathways

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of anisole (B1667542) with 2-methylbenzoyl chloride. The kinetics and mechanism of this electrophilic aromatic substitution are governed by several factors, including the choice of catalyst, solvent, and the electronic properties of the reactants. While specific kinetic data for this exact reaction is not extensively documented in publicly available literature, a detailed understanding can be constructed from the well-established principles of Friedel-Crafts reactions and data from closely related systems.

The reaction proceeds via a multi-step mechanism, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The key stages involve the formation of a highly reactive electrophile, its subsequent attack on the electron-rich anisole ring, and finally, the regeneration of the aromatic system.

The initial and often rate-determining step is the formation of the acylium ion. masterorganicchemistry.com The Lewis acid catalyst coordinates to the chlorine atom of 2-methylbenzoyl chloride, which facilitates the cleavage of the carbon-chlorine bond to generate the 2-methylbenzoyl cation, an acylium ion, and the tetrachloroaluminate anion ([AlCl₄]⁻). masterorganicchemistry.commsu.eduwisc.eduyoutube.comlibretexts.org This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that can be problematic in Friedel-Crafts alkylations. masterorganicchemistry.com

Once formed, the electrophilic acylium ion is attacked by the π-electrons of the anisole ring. wisc.edu The methoxy group (-OCH₃) on anisole is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. lumenlearning.comyoutube.com This increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself—by a factor of approximately 10,000. msu.edulumenlearning.comyoutube.com The attack by anisole on the acylium ion leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wisc.edu

The final step of the mechanism is the deprotonation of the arenium ion by a weak base, typically the [AlCl₄]⁻ anion, which restores the aromaticity of the ring and regenerates the AlCl₃ catalyst. msu.edu However, the ketone product itself is a moderate Lewis base and can form a complex with the strong Lewis acid catalyst, often requiring stoichiometric rather than catalytic amounts of the Lewis acid. msu.edu This complex is then hydrolyzed during aqueous workup to yield the final product, this compound. rsc.org

The kinetics of the Friedel-Crafts acylation are influenced by the substituents on both the aromatic substrate and the acyl chloride. The electron-donating methoxy group on anisole accelerates the reaction, while the methyl group on the 2-methylbenzoyl chloride has a weaker, but also electron-donating, effect that can influence the reactivity of the acylium ion.

Table 1: Relative Rate Constants for the AlCl₃-Catalyzed Benzoylation of Toluene with p-Substituted Benzoyl Chlorides

| Substituent (X) on p-XC₆H₄COCl | Relative Rate Constant (kₓ/kₙ) |

| -CH₃ | 0.2 |

| -H | 1.0 |

| -Cl | 2.5 |

Data adapted from a study on the acylation of toluene, illustrating the electronic effects of substituents on the acyl chloride. nih.gov

This data indicates that electron-withdrawing groups (like chlorine) on the benzoyl chloride increase the rate of acylation, while electron-donating groups (like methyl) decrease the rate. This is because electron-withdrawing groups enhance the electrophilicity of the acylium ion, making it more reactive.

The regioselectivity of the reaction is primarily controlled by the powerful ortho, para-directing effect of the methoxy group on the anisole ring. This leads to the preferential formation of the para-substituted product, this compound, due to the steric hindrance at the ortho positions. Alternative catalysts, such as zeolites, have also been employed for the acylation of anisole and can offer advantages in terms of catalyst recovery and improved selectivity for the para isomer. For example, in the acylation of anisole with benzoyl chloride using HBEA zeolite catalysts, high conversion of benzoyl chloride (up to 83%) with high selectivity towards the para-methoxybenzophenone product (93-96%) has been reported.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR, as well as two-dimensional NMR methods, have provided invaluable insights into its atomic connectivity and spatial arrangement.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons appear as a series of multiplets in the downfield region of the spectrum, a result of their distinct chemical environments and spin-spin coupling interactions. The methoxy group protons present as a sharp singlet, while the methyl group protons also give rise to a singlet, but at a different chemical shift.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon is readily identified by its characteristic downfield chemical shift. The aromatic carbons appear in a specific range, and their exact shifts are influenced by the substituents on the benzene rings. The carbon atoms of the methoxy and methyl groups also have distinct and predictable chemical shifts.

Table 1: ¹H and ¹³C NMR Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

|---|---|

| Aromatic Protons (multiplets) | Carbonyl Carbon |

| Methoxy Protons (singlet) | Aromatic Carbons |

| Methyl Protons (singlet) | Methoxy Carbon |

| Methyl Carbon |

Note: Specific chemical shifts (ppm) and coupling constants (Hz) are determined from the spectra.

Two-Dimensional NMR Techniques for Structural Elucidation

To further unravel the complex NMR spectra and confirm the structural assignments, two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly useful.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the aromatic rings. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data. These advanced techniques are instrumental in the unambiguous assignment of all proton and carbon signals, solidifying the structural elucidation of this compound.

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of a molecule. These techniques provide a molecular fingerprint, with specific absorption or scattering peaks corresponding to the stretching and bending vibrations of different functional groups.

For this compound, the IR and Raman spectra are characterized by several key vibrational bands. A strong absorption band in the IR spectrum is observed for the carbonyl (C=O) stretching vibration, a hallmark of the benzophenone core. The spectra also display characteristic bands for the C-O stretching of the methoxy group and the C-H stretching and bending vibrations of the aromatic rings and the methyl group. researchgate.net A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of the observed bands to specific molecular motions. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| C=O Stretch | 1650-1680 |

| Aromatic C=C Stretch | 1400-1600 |

| C-O Stretch (methoxy) | 1200-1300 (asymmetric), 1000-1100 (symmetric) |

| Aromatic C-H Bending | 650-900 |

Note: The exact frequencies can vary depending on the physical state of the sample (solid or liquid) and the specific experimental conditions.

Advanced Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In advanced mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

For this compound, the mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, which allows for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum, resulting from the breakdown of the molecular ion, offers further structural information, corroborating the connectivity of the different parts of the molecule.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for crystalline solids. By diffracting X-rays off a single crystal of this compound, a precise map of the electron density can be generated, revealing the exact positions of all atoms in the crystal lattice. nih.gov

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray crystallography also elucidates how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by various intermolecular interactions, such as hydrogen bonds and van der Waals forces.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Structural Characterization

Advanced Structural Characterization

The precise three-dimensional arrangement of atoms in a molecule in its solid form, or its crystalline state, provides invaluable insights into its intrinsic stereoelectronic properties and the nature of intermolecular interactions. While specific single-crystal X-ray diffraction data for 4-Methoxy-2'-methylbenzophenone is not publicly available in the searched literature, a comprehensive understanding of its likely conformation can be inferred from the analysis of structurally related benzophenone (B1666685) derivatives. The conformation of benzophenones is primarily defined by the torsion angles of the two phenyl rings relative to the plane of the central carbonyl group, which are in turn dictated by the steric and electronic effects of their substituents.

In unsubstituted benzophenone, the phenyl rings are twisted out of the plane of the carbonyl group to alleviate steric hindrance between the ortho-hydrogens. This results in a non-planar, propeller-like conformation. The introduction of substituents, such as the methoxy (B1213986) and methyl groups in this compound, is expected to significantly influence these dihedral angles.

The 2'-methyl group, being in an ortho position on one of the phenyl rings, is anticipated to exert a substantial steric effect. This steric hindrance would likely force a greater twist of that phenyl ring relative to the carbonyl plane compared to an unsubstituted ring. This effect is well-documented in other ortho-substituted benzophenones. For instance, in the case of 2-amino-2',5-dichlorobenzophenone, a large ring twist of 83.72(6)° has been observed.

The detailed analysis of these related structures suggests that this compound would adopt a conformation where the 2'-methyl-substituted phenyl ring is substantially twisted out of the carbonyl plane, while the 4-methoxyphenyl (B3050149) ring would likely have a smaller, yet still significant, torsion angle. The precise angles would be a result of the interplay between maximizing electronic conjugation and minimizing steric strain.

Table 1: Crystallographic Data for Selected Substituted Benzophenones

| Compound | Dihedral Angle Between Phenyl Rings (°) | Space Group | Reference |

| 2,2'-dihydroxy-4,4'-dimethoxybenzophenone | 37.85(5) | Not specified | researchgate.net |

| 4,4'-bis(diethylamino)benzophenone | 49.83(5) | Not specified | researchgate.net |

| 3,4-dihydroxybenzophenone | 49.84(5) | Not specified | researchgate.net |

| 3-hydroxybenzophenone | 51.61(5) | Not specified | researchgate.net |

| 4-Methoxy-3-methylbenzophenone | 59.8 | Pbca | |

| 4-Chloro-4'-hydroxybenzophenone | 64.66(8) | Not specified | researchgate.net |

| 2-amino-2',5-dichlorobenzophenone | 83.72(6) | Not specified | researchgate.net |

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-Methoxy-2'-methylbenzophenone. These calculations can predict various chemical properties and offer a basis for understanding the molecule's reactivity. nih.gov

Frontier Molecular Orbital Theory (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the distribution and energies of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack. The methoxy (B1213986) group, being an electron-donating group, is expected to increase the energy of the HOMO and influence its localization, likely enhancing the nucleophilicity of the methoxy-substituted phenyl ring. Conversely, the electron-withdrawing nature of the carbonyl group will lower the energy of the LUMO, making the carbonyl carbon a primary electrophilic site. A smaller HOMO-LUMO gap would suggest higher reactivity. FMO analysis is also instrumental in understanding pericyclic reactions, should the molecule participate in any. wikipedia.orgslideshare.netimperial.ac.uk

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.dechemrxiv.org The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. researchgate.net

In this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pair electrons, making it a prime site for electrophilic attack. The methoxy group's oxygen would also contribute to a negative potential region. Conversely, the hydrogen atoms of the aromatic rings and the methyl group would exhibit positive potential. The carbonyl carbon, being bonded to a highly electronegative oxygen atom, would be an electron-deficient site, although this might be less visually apparent on the surface map. MEP analysis provides a comprehensive picture of how the molecule would interact with other charged or polar species, offering insights into intermolecular interactions and chemical reactivity. nih.govresearchgate.net

Molecular Dynamics Simulations of Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system, including conformational changes. nih.govyoutube.comyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can explore the potential energy surface of a molecule and identify its stable conformers and the energy barriers between them. youtube.com

For a flexible molecule like this compound, which has rotational freedom around the single bonds connecting the phenyl rings to the carbonyl group, MD simulations can provide a detailed understanding of its conformational landscape. The simulations would reveal the preferred dihedral angles between the aromatic rings and the carbonyl plane, which are influenced by steric hindrance from the ortho-methyl group and electronic effects of the methoxy group. Understanding the accessible conformations is crucial as the molecule's shape can significantly impact its biological activity and physical properties.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. epstem.netunibo.it These predictions are invaluable for interpreting experimental spectra and can aid in the structural elucidation of new compounds.

For this compound, computational methods can be employed to predict its ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. epstem.net By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical NMR chemical shifts that, when compared with experimental data, can confirm the assigned structure. epstem.net Similarly, the calculation of vibrational frequencies can help in assigning the peaks in an experimental IR spectrum to specific molecular vibrations. Predictions of electronic transitions and their corresponding oscillator strengths can aid in the interpretation of UV-Vis spectra, providing information about the electronic structure and chromophores within the molecule.

Reaction Mechanism Elucidation using Computational Tools

Computational chemistry offers powerful tools for investigating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. researchgate.netmorressier.comrsc.org These methods can be used to explore different possible reaction pathways and determine the most energetically favorable one. mdpi.comnih.gov

For reactions involving this compound, such as its synthesis via Friedel-Crafts acylation or its participation in photochemical reactions, computational tools can be used to model the entire reaction coordinate. By locating the transition state structures and calculating their energies, activation barriers can be determined, providing a quantitative measure of the reaction rate. nih.gov This approach can help in understanding the regioselectivity and stereoselectivity of reactions, as well as the role of catalysts. For instance, in the Friedel-Crafts acylation to synthesize this compound, computational studies could elucidate the role of the Lewis acid catalyst and explain the observed product distribution. smolecule.com

Photochemistry and Photophysical Properties

Photoinitiation Mechanisms and Free Radical Generation

Type I Photoinitiator Behavior

Type I photoinitiators are characterized by their capacity to undergo unimolecular bond cleavage (α-cleavage) upon excitation to form free radicals directly. sigmaaldrich.com This mechanism is not typical for benzophenone (B1666685) and its simple derivatives. The energy of the absorbed photon is generally insufficient to cause the homolytic cleavage of the carbon-carbonyl bond. Therefore, 4-Methoxy-2'-methylbenzophenone is not expected to function as a Type I photoinitiator.

Type II Photoinitiator Behavior and Hydrogen Atom Abstraction

The characteristic photochemical activity of benzophenones is their behavior as Type II photoinitiators. sigmaaldrich.comsellchems.com This process involves a bimolecular reaction where the electronically excited photoinitiator interacts with a second molecule, known as a co-initiator or synergist, to produce radicals.

The mechanism proceeds as follows:

Upon absorption of UV light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁).

It then undergoes a highly efficient process called intersystem crossing (ISC) to the lower-energy triplet state (T₁).

This excited triplet state is a diradical (having two unpaired electrons) and is relatively long-lived, allowing it to interact with other molecules.

The triplet benzophenone abstracts a hydrogen atom from a suitable donor, typically a tertiary amine, an alcohol, or a thiol. nih.gov This abstraction generates a ketyl radical from the benzophenone and a new radical from the co-initiator.

Both of these newly formed radicals can initiate the polymerization of monomers, such as acrylates. While this is the well-established pathway for the benzophenone class, specific kinetic studies detailing the rate of hydrogen abstraction for this compound are not prominently available.

Photoreduction Processes and Dimerization (e.g., Benzopinacol (B1666686) Formation)

A classic photochemical reaction of benzophenone is its photoreduction in the presence of a hydrogen-donating solvent, such as 2-propanol. In this reaction, the excited triplet state of benzophenone abstracts a hydrogen atom from the alcohol, forming a diphenylketyl radical. Two of these ketyl radicals can then couple (dimerize) to form a stable product, benzopinacol. The alcohol is oxidized to acetone (B3395972) in the process.

It is anticipated that this compound would undergo a similar photoreductive dimerization process to form the corresponding substituted benzopinacol. The methoxy (B1213986) and methyl groups on the aromatic rings would influence the reactivity and the properties of the resulting dimer.

Quantum Efficiency Studies of Photoreduction

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. The quantum efficiency of benzophenone photoreduction is known to be dependent on the nature of the substituents on the aromatic rings and the solvent used. nih.gov For instance, studies on other substituted benzophenones have shown that electron-donating groups can significantly affect the reaction kinetics. nih.gov However, specific experimental data quantifying the quantum efficiency for the photoreduction of this compound could not be located in the surveyed literature.

Excited State Dynamics and Energy Transfer Processes

The photochemistry of this compound is governed by the dynamics of its electronic excited states. The processes of light absorption, energy conversion, and transfer dictate the ultimate chemical outcome.

Singlet and Triplet State Characterization

Upon absorbing a photon of appropriate energy, this compound is promoted to an excited singlet state (S₁). For most benzophenones in solution, this S₁ state has a very short lifetime, rapidly and efficiently converting to the corresponding triplet state (T₁) via intersystem crossing.

The nature of the lowest excited triplet state is critical to the molecule's photoreactivity. Benzophenones can have two low-lying triplet states of different orbital character: an (n,π) state, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital, and a (π,π) state, arising from the promotion of an electron from a bonding π orbital to an anti-bonding π orbital.

For unsubstituted benzophenone, the lowest triplet state is the reactive (n,π) state. However, the presence of substituents and the polarity of the solvent can alter the energy levels of these states. For example, studies on the closely related 4-methoxybenzophenone (B1664615) have shown that while the (n,π) triplet is the lowest in non-polar solvents, an inversion can occur in polar solvents, making the (π,π*) triplet the lowest energy state. rsc.orgresearchgate.net This inversion significantly reduces the molecule's ability to abstract hydrogen atoms. A similar influence of solvent and the specific electronic effects of the methoxy and methyl groups would be expected to define the triplet state character and subsequent reactivity of this compound, though a precise characterization for this isomer is not available.

Quenching Studies and Intersystem Crossing

The photochemistry of benzophenones is dominated by the efficient population of the triplet state from the initially excited singlet state through a process known as intersystem crossing (ISC). For benzophenone itself, upon excitation to the first excited singlet state (S₁), which has (n,π) character, it rapidly undergoes ISC to the triplet manifold. nih.govresearchgate.net Studies have suggested that this is not a direct process but involves an intermediate state. The currently accepted mechanism involves ISC from the S₁(n,π) state to a higher-lying triplet state, T₂(π,π), followed by rapid internal conversion to the lowest triplet state, T₁(n,π). researchgate.netacs.org This indirect pathway (S₁ → T₂ → T₁) is prevalent for benzophenone. acs.orgacs.org

For substituted benzophenones like this compound, the energies of the n,π* and π,π* states, both singlet and triplet, are altered. The electron-donating 4-methoxy group is known to raise the energy of the n,π* state and lower the energy of the π,π* state. This can lead to a change in the nature of the lowest excited singlet and triplet states and affect the rate and efficiency of intersystem crossing. In polar solvents, for instance, the T₂(π,π*) state can be stabilized, influencing the ISC process. researchgate.net

The rate of intersystem crossing in benzophenone is remarkably fast, occurring on a picosecond timescale. nih.gov This efficiency is a hallmark of benzophenone photochemistry. The presence of substituents can modulate this rate. For example, intermolecular hydrogen bonding with protic solvents has been shown to modify the ISC rate of benzophenone by affecting the energy levels of the involved excited states. nih.govbris.ac.uk It is plausible that the electronic effects of the methoxy and methyl groups in this compound similarly influence its ISC characteristics.

Table 1: General Photophysical Pathways in Benzophenones

| Process | Description | Influencing Factors for this compound |

| UV Absorption | Excitation from the ground state (S₀) to an excited singlet state (S₁ or S₂). | The conjugated π-system and the methoxy and methyl substituents determine the absorption spectrum. |

| Intersystem Crossing (ISC) | Transition from an excited singlet state (e.g., S₁) to a triplet state (e.g., T₁), often via a higher triplet state (T₂). acs.org | The energy gap and spin-orbit coupling between the singlet and triplet states, influenced by the methoxy and methyl groups. |

| Internal Conversion | Non-radiative transition between electronic states of the same multiplicity (e.g., T₂ → T₁). | Generally very fast for benzophenones. |

| Phosphorescence | Radiative decay from the lowest triplet state (T₁) to the ground state (S₀). | Typically observed at low temperatures for benzophenones. |

| Quenching | Deactivation of the triplet state by another molecule through energy or electron transfer. | Concentration of quenchers; steric and electronic effects of the ortho-methyl and para-methoxy groups. |

Photostabilization Mechanisms in Polymeric Systems

Benzophenone derivatives are widely used as UV stabilizers in a variety of polymers to protect them from photodegradation. rsc.orgeverlight-uva.com The primary mechanism by which these compounds impart photostability is by acting as UV absorbers. longchangchemical.com They strongly absorb harmful UV radiation in the range that can cause the cleavage of chemical bonds within the polymer backbone. longchangchemical.com

The photostabilization mechanism of 2-hydroxybenzophenones is well-established and involves an excited-state intramolecular proton transfer (ESIPT). In this process, upon absorption of UV light, a proton is transferred from the hydroxyl group to the carbonyl oxygen, forming an unstable keto-tautomer. This species then rapidly relaxes back to the original form, dissipating the absorbed UV energy as heat in a harmless manner. longchangchemical.com

While this compound does not possess the ortho-hydroxyl group necessary for the ESIPT mechanism, it still functions as a UV absorber. Its efficacy stems from the ability of the benzophenone chromophore to absorb UV radiation and dissipate the energy. everlight-uva.com After absorbing a UV photon and reaching an excited state, the molecule can undergo efficient intersystem crossing to the triplet state. This triplet state can then decay back to the ground state non-radiatively, releasing the energy as heat. This cyclic process allows the molecule to absorb multiple photons without undergoing significant degradation itself, thereby protecting the polymer matrix. longchangchemical.com

The presence of this compound within a polymer matrix, such as polystyrene or polyvinyl chloride (PVC), means that it preferentially absorbs the incident UV radiation. rsc.orgresearchgate.net This reduces the number of photons available to be absorbed by the polymer, thus preventing the initiation of photo-oxidative degradation pathways, which can lead to discoloration, loss of gloss, and deterioration of mechanical properties. everlight-uva.comresearchgate.net The effectiveness of a benzophenone derivative as a photostabilizer also depends on its compatibility with the polymer, its long-term stability, and its resistance to leaching from the polymer matrix. rsc.org

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) and Methyl Substituents on Electronic and Steric Effects

The electronic and steric effects of the methoxy (-OCH3) and methyl (-CH3) substituents on the benzophenone (B1666685) framework are fundamental to understanding the properties of 4-Methoxy-2'-methylbenzophenone. The methoxy group, being an electron-donating group, increases the electron density of the aromatic ring it is attached to through a resonance effect. scialert.netlumenlearning.com This donation of electrons can stabilize intermediates and activate the ring system, which may lower the energy gap for electronic transitions. scialert.net

Conversely, the methyl group at the 2'-position introduces significant steric hindrance. This steric bulk can cause the phenyl rings to twist out of planarity with the carbonyl group, a phenomenon that has been observed in other substituted benzophenones. scialert.net This twisting can disrupt the π-electron delocalization across the entire molecule, influencing its spectroscopic and photochemical behavior. scialert.net The interplay between the electron-donating nature of the methoxy group and the steric hindrance of the methyl group creates a unique electronic and spatial environment around the carbonyl core.

Comparative Analysis with Other Substituted Benzophenones and Derivatives

To fully appreciate the role of the methoxy and methyl groups in this compound, a comparative analysis with other substituted benzophenones is necessary.

Effects of Halogen Substituents on Reactivity and Properties

Halogen substituents on the benzophenone skeleton generally act as deactivating groups due to their strong inductive electron-withdrawing effect, which is more dominant than their electron-donating resonance effect. lumenlearning.comlibretexts.orgmsu.edu This makes halogenated benzophenones less reactive towards electrophilic substitution compared to unsubstituted benzophenone. lumenlearning.commsu.edu The reactivity of halogen-substituted benzophenones also decreases as the size of the halogen increases. libretexts.org

Impact of Amine Substituents on Biological and Photochemical Behavior

Amine (-NH2) and its alkylated derivatives (-NR2) are strong activating groups, significantly increasing the electron density of the aromatic ring through resonance. libretexts.org This strong electron-donating nature profoundly impacts the biological and photochemical properties of amino-substituted benzophenones. For instance, some amino-substituted benzophenones have been investigated for their anti-Alzheimer's activity. nih.gov

Theoretical studies on 6-amino-3-(R)benzophenone derivatives have shown that the amino group influences the molecule's reactivity and stability. chemrevlett.com The presence of an amino group, a stronger electron donor than the methoxy group, would be expected to have a more pronounced effect on the electronic properties of the benzophenone core compared to the methoxy group in this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemical compounds based on their molecular structures. nih.gov These models are developed by correlating physicochemical descriptors of a series of compounds with their observed activities. ijpsonline.comresearchgate.net

For benzophenone derivatives, QSAR studies have been successfully employed to predict their antimalarial activity. nih.govijpsonline.comresearchgate.net In these studies, various physicochemical descriptors such as molecular weight, dipole moment, and partition coefficient are used to build regression models that can predict the activity of new, untested benzophenone compounds. researchgate.net The predictive power of these models is validated using both internal and external sets of compounds. nih.govijpsonline.com

While a specific QSAR model for this compound is not detailed in the provided context, the principles of QSAR could be applied to predict its properties. By calculating relevant molecular descriptors for this compound, its potential biological activity or other characteristics could be estimated based on existing QSAR models for related benzophenone derivatives.

Interactive Data Table: Physicochemical Descriptors of Selected Benzophenone Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C15H14O2 | 226.27 | 3.3 |

| 4-Methoxybenzophenone (B1664615) | C14H12O2 | 212.24 | 3.4 |

| 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | 242.27 | 3.6 |

Interactive Data Table: Comparison of Substituent Effects on Benzophenone Properties

| Substituent Type | General Effect on Ring Reactivity | Primary Electronic Effect | Example Compound |

| Methoxy (-OCH3) | Activating | Electron-donating (resonance) | 4-Methoxybenzophenone |

| Methyl (-CH3) | Activating | Electron-donating (inductive) | 4-Methylbenzophenone |

| Halogen (-F, -Cl, -Br, -I) | Deactivating | Electron-withdrawing (inductive) | 3-Fluorobenzophenone |

| Amine (-NH2) | Strongly Activating | Electron-donating (resonance) | 4-Aminobenzophenone |

Advanced Applications in Materials Science and Polymer Chemistry

Integration into Photosensitive Materials and Photoresists

The primary function of a photoinitiator is to generate reactive species upon light exposure, making them essential components in any photosensitive material designed for photopolymerization. qinmuchem.com Benzophenone (B1666685) derivatives like 4-Methoxy-2'-methylbenzophenone are integrated into formulations for photosensitive coatings and printing inks to control the curing process. sellchems.comresearchgate.net

In the context of photoresists, which are critical materials in microfabrication and electronics, photoinitiators are used to create precise patterns. When a photoresist film containing a photoinitiator is exposed to UV light through a photomask, the exposed areas undergo polymerization and become insoluble. The unexposed, soluble areas can then be washed away, leaving a patterned material. While the general principle applies, specific research detailing the integration of this compound into commercial photoresists is not widely documented in the provided sources. However, its function as a Type II photoinitiator makes it a candidate for such applications where benzophenone-sensitized polymerization is desired.

Research into UV Filter Mechanisms in Advanced Materials

Benzophenone derivatives are well-known for their ability to absorb UV radiation, which is why they are used not only as photoinitiators but also as UV absorbers or filters in various materials to protect them from sun damage. researchgate.net The core benzophenone structure allows for the absorption of UV photons, which excites the molecule to a higher energy state. This energy is then dissipated harmlessly as heat through vibrational relaxation, preventing the high-energy UV rays from reaching and degrading the underlying material.

The specific substituents on the benzophenone rings can tune the absorption wavelength and efficiency. For example, the presence of hydroxyl and methoxy (B1213986) groups in related compounds is known to enhance their UV-absorbing properties. sigmaaldrich.com Research into these mechanisms helps in the design of more effective UV stabilizers for advanced materials, ensuring the longevity and durability of plastics, coatings, and other polymers exposed to sunlight.

Self-Assembly and Nanomaterial Applications

The field of materials science is increasingly exploring "bottom-up" approaches where molecular self-assembly is used to create highly ordered nanostructures. An emerging area of research involves using supramolecular materials to control polymerization spatially. researchgate.net This can be achieved by designing systems where photoinitiator molecules are localized through self-assembly, allowing for the creation of well-defined polymeric structures without traditional top-down methods like photomasks. researchgate.net

While specific studies on the self-assembly of this compound were not identified, the concept of using supramolecular chemistry to localize benzophenone-based photoinitiators represents a frontier in controlling polymerization. researchgate.net Furthermore, nanomaterials are being explored for their vast applications in analytical chemistry and environmental science, such as using magnetic nanomaterials to extract pollutants. nih.gov The interaction of small organic molecules like benzophenone derivatives with nanomaterials is a field with potential for developing new functional and smart materials.

Biological and Biomedical Research Investigations

Mechanistic Studies of Biological Activity

There is no available research detailing the specific molecular interactions of 4-Methoxy-2'-methylbenzophenone.

No studies have been identified that investigate the binding or interaction of this compound with specific enzymes or cellular receptors.

Information regarding the ability of this compound to modulate any biochemical pathways is currently absent from scientific literature.

Investigations into Antimicrobial and Antifungal Mechanisms of Action

There are no specific studies on the antimicrobial or antifungal properties of this compound.

No research has been published examining the effects of this compound on the cell membranes of bacteria or fungi.

There is no evidence to suggest that this compound inhibits any microbial enzymatic pathways.

Anti-inflammatory Effects and Underlying Biochemical Pathways

The potential anti-inflammatory effects of this compound and any associated biochemical mechanisms have not been investigated in any known studies.

Role in Oxidative Stress Induction or Prevention in Biological Systems

No studies were identified that specifically investigated the effects of this compound on oxidative stress in biological systems. Research on other methoxy- and methyl-substituted benzophenones or related structures has explored antioxidant and pro-oxidant activities, but equivalent data for this compound is not present in the current body of scientific literature. Therefore, its capacity to either induce or prevent oxidative stress remains uncharacterized.

Pharmacokinetic and Metabolic Pathway Studies

There is a lack of published research detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any biological system. While metabolic pathways have been elucidated for other benzophenone (B1666685) derivatives, such as 2-hydroxy-4-methoxybenzophenone (oxybenzone), this information is not transferable to this compound. nih.govnih.gov The biotransformation of 2-hydroxy-4-methoxybenzophenone involves enzymatic conversion to metabolites like 2,4-dihydroxybenzophenone (B1670367) and their subsequent conjugation. nih.gov However, the specific metabolic fate of this compound, including its potential metabolites and conjugation products, has not been experimentally determined.

Environmental Science and Ecotoxicology Research

Environmental Fate and Degradation Pathways

The environmental fate of a chemical compound pertains to its transport and transformation in the environment. For 4-Methoxy-2'-methylbenzophenone, this includes its persistence and the pathways through which it breaks down.

Photolytic Degradation in Aquatic and Atmospheric Environments

Photolytic degradation, the breakdown of compounds by light, is a key process influencing the persistence of chemicals in the environment. For benzophenone (B1666685) derivatives, this process can be complex. While some benzophenones are designed to be stable under UV light, studies on related compounds like benzophenone-3 (BP-3) show that photostability can vary significantly depending on the environmental matrix. For instance, the photostability of benzophenone UV filters in distilled water was found to follow the order: BP-8 > BP-3 > 4H-BP > BP > BP-1. uts.edu.au The presence of substances like humic acid can accelerate photodegradation. uts.edu.au In one study, a 50-day exposure to solar radiation resulted in an 8% loss of BP-3 in pure water, but this loss increased to nearly 31% in a solution containing humic acid. uts.edu.au The degradation of BP-3 can be accelerated by the UV/H2O2 process, where factors like the initial concentration of the compound, the dosage of hydrogen peroxide, and the intensity of UV light play a role. nih.gov

Biodegradation Processes

Biodegradation involves the breakdown of organic substances by microorganisms. Research on the biodegradation of benzophenone-3 indicates that it can be degraded under both oxic (oxygen-present) and anoxic (oxygen-absent) conditions. nih.gov The half-life of BP-3 biodegradation varies depending on the redox conditions, with anaerobic biodegradation being a more favorable pathway for its attenuation. nih.gov The process can lead to the formation of intermediate products. For instance, the biodegradation of BP-3 produces 2,4-dihydroxybenzophenone (B1670367) and 4-cresol under both oxic and anoxic conditions. nih.gov The transformation of BP-3 to 2,4-dihydroxybenzophenone occurs through the demethylation of the methoxy (B1213986) group. nih.gov The bacterial strain Rhodococcus wratislaviensis KT112-7 has shown the ability to degrade a mixture of hydroxy and methoxy polychlorinated biphenyls, suggesting potential pathways for the breakdown of similar methoxylated compounds. researchgate.net

Migration Studies from Polymeric Materials and Packaging

Chemicals can migrate from packaging materials into food and other products, a process influenced by factors like temperature, contact time, and the chemical composition of both the packaging and the food. nih.gov 4-Methylbenzophenone (4-MBP), a related compound, has been detected migrating from paperboard packaging into cereals. europa.eu This has led to recommendations for a migration limit for the sum of benzophenone and 4-MBP. europa.eu

Migration can occur through various mechanisms, including direct contact, gas phase transfer, and penetration. nih.gov The migration of substances from packaging is a significant concern for food safety, as many of these compounds, including plasticizers and photoinitiators, may have adverse health effects. nih.govnih.gov Studies have been conducted to develop analytical methods to quantify the migration of benzophenone derivatives from food packaging. europa.eu

Table 1: Factors Influencing Chemical Migration from Packaging

| Factor | Description |

| Temperature | Higher temperatures generally increase the rate of migration. nih.gov |

| Contact Time | Longer contact between the packaging and the product can lead to higher levels of migration. nih.govnih.gov |

| Packaging Composition | The type of polymer and the presence of additives influence which chemicals can migrate. nih.gov |

| Food Composition | The fat content, acidity, and moisture of the food can affect the extent of migration. nih.gov |

| Chemical Properties | The molecular weight and polarity of the migrating substance play a role. nih.gov |

Ecotoxicological Assessments and Environmental Impact Evaluation

Ecotoxicology studies the effects of toxic chemicals on biological organisms, particularly at the population, community, and ecosystem levels. The environmental impact of this compound and related compounds is an area of active research.

Endocrine Disruption Potential and Mechanisms

Endocrine disrupting chemicals (EDCs) are substances that interfere with the hormonal systems of organisms. sanjosefuncmed.com Many chemicals, including some used in sunscreens and plastics, have been identified as potential EDCs. nih.gov Benzophenone derivatives, in particular, have been studied for their endocrine-disrupting properties. endocrinedisruption.org

These chemicals can exert their effects through various mechanisms, including mimicking natural hormones, blocking hormone receptors, or altering the synthesis and metabolism of hormones. nih.govnih.gov For example, some UV filters have been shown to act as agonists for estrogen receptors and antagonists for androgen receptors in vitro. nih.gov Benzophenone-2 has been found to interfere with the thyroid hormone axis in rats. endocrinedisruption.org The disruption of endocrine systems can lead to a range of adverse health effects, including reproductive and metabolic disorders. sanjosefuncmed.comnih.gov

Table 2: Mechanisms of Endocrine Disruption

| Mechanism | Description |

| Receptor Binding | The chemical binds to a hormone receptor, either mimicking (agonist) or blocking (antagonist) the natural hormone. nih.gov |

| Hormone Synthesis Interference | The chemical alters the production of natural hormones in the body. nih.gov |

| Hormone Metabolism Alteration | The chemical affects how hormones are broken down and eliminated from the body. nih.gov |

| Signal Pathway Interference | The chemical disrupts the intracellular signaling pathways that are triggered by hormones. nih.gov |

Bioaccumulation Studies

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. While specific bioaccumulation data for this compound is limited in the provided search results, the general principles of how pollutants accumulate in organisms are well-established. nih.gov The potential for a compound to bioaccumulate is often related to its lipophilicity (its tendency to dissolve in fats) and its resistance to metabolic breakdown. nih.gov Understanding the bioaccumulation potential is crucial for assessing the long-term environmental risk of a chemical, as it can lead to higher concentrations in organisms at higher trophic levels through a process called biomagnification. nih.gov

常见问题

Basic: What are the common synthetic routes for 4-Methoxy-2'-methylbenzophenone, and how are reaction conditions optimized?

This compound is typically synthesized via Friedel-Crafts acylation , where a methoxy-substituted aryl substrate reacts with a methylbenzoyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). Key steps include:

- Catalyst selection : Aluminum chloride (AlCl₃) is preferred for its efficiency in activating the acyl chloride .

- Solvent choice : Nitrobenzene or dichloromethane is used to stabilize reactive intermediates and enhance regioselectivity .

- Temperature control : Reactions are often conducted at 80–90°C to balance reaction rate and byproduct minimization .

Post-synthesis, purification involves steam distillation to remove solvents, followed by recrystallization from ethanol for high-purity crystals .

Basic: How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretching vibrations near 1660–1680 cm⁻¹ and methoxy (O-CH₃) bands at ~1250 cm⁻¹ .

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings (e.g., ~57° for substituent orientation) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals methoxy protons as singlets (~δ 3.8 ppm) and methyl groups as doublets (~δ 2.4 ppm) .

Advanced: What methodological strategies address contradictions in reported bioactivities of benzophenone derivatives?

Discrepancies in bioactivity (e.g., nephrotoxicity vs. therapeutic potential) require:

- Dose-response studies : Differentiate cytotoxic vs. therapeutic thresholds (e.g., nephrotoxicity observed at high doses in cattle models versus anti-inflammatory effects at lower concentrations ).

- Metabolic profiling : Use LC-MS to identify metabolites that may explain divergent effects .

- Target validation : Employ CRISPR/Cas9 gene editing to confirm molecular targets (e.g., enzyme inhibition in anti-fungal assays ).

Advanced: How can reaction mechanisms for substituent effects on benzophenone derivatives be elucidated?

Mechanistic studies involve:

- Computational modeling : Density Functional Theory (DFT) calculates electron density distributions to predict substituent effects on reactivity (e.g., methoxy groups increasing electron density at the para position) .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps in Friedel-Crafts reactions .

- In situ spectroscopy : Monitor intermediates via Raman or UV-Vis during synthesis to validate proposed mechanisms .

Basic: What are the primary research applications of this compound in academia?

- Organic synthesis : Serves as a precursor for chalcones and heterocyclic compounds via Claisen-Schmidt condensations .

- Photochemical studies : Acts as a UV-absorbing chromophore in polymer stabilization research .

- Biomedical probes : Functionalized for fluorescence-based detection of biomolecules (e.g., DNA/RNA interactions) .

Advanced: What advanced spectroscopic techniques characterize electronic interactions in substituted benzophenones?

- Time-resolved fluorescence : Measures excited-state lifetimes to assess intramolecular charge transfer between methoxy and carbonyl groups .

- Solid-state NMR : Probes crystallographic packing effects on chemical shifts, especially for polymorphic forms .

- X-ray photoelectron spectroscopy (XPS) : Quantifies electron-withdrawing/donating effects of substituents via binding energy shifts in C 1s and O 1s spectra .

Basic: How are purity and stability of this compound ensured during storage?

- Chromatographic analysis : HPLC with UV detection (λ = 254 nm) monitors degradation products .

- Storage conditions : Keep in amber glass under inert gas (N₂/Ar) at –20°C to prevent photodegradation and oxidation .

- Stability assays : Accelerated aging studies (40°C/75% RH) predict shelf life using Arrhenius models .

Advanced: How do steric and electronic effects of the methoxy group influence regioselectivity in derivatization reactions?

- Steric maps : Molecular dynamics simulations predict steric hindrance at the ortho position due to the methoxy group, favoring para-substitution in electrophilic aromatic substitution .

- Hammett correlations : Linear free-energy relationships (σ⁺ values) quantify electron-donating effects of methoxy groups, directing nucleophilic attacks to electron-deficient positions .

- Crystallographic data : Compare bond angles in derivatives to validate computational predictions (e.g., reduced ring coplanarity due to steric clashes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。